molecular formula C2H9NO4S B1219427 Methanamine, N-methyl-, sulfate CAS No. 21249-13-8

Methanamine, N-methyl-, sulfate

Cat. No. B1219427
CAS RN: 21249-13-8
M. Wt: 143.16 g/mol
InChI Key: NCIDKUDOSHBPMB-UHFFFAOYSA-N
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Description

Methanamine, N-methyl-, sulfate, also known as dimethylamine sulfate, is a compound with the molecular formula C2H9NO4S . It is a salt formed from the reaction of dimethylamine with sulfuric acid . The compound is used in various chemical reactions due to its properties .


Synthesis Analysis

The synthesis of Methanamine, N-methyl-, sulfate or related compounds has been reported in several studies. For instance, a study published in Nature Sustainability reported the direct electrosynthesis of methylamine from carbon dioxide and nitrate . This process was catalyzed by a cobalt β-tetraaminophthalocyanine molecular catalyst supported on carbon nanotubes .


Molecular Structure Analysis

The molecular structure of Methanamine, N-methyl-, sulfate consists of a dimethylamine molecule and a sulfate ion . The compound has a molecular weight of 143.16 g/mol . The InChI representation of the compound is InChI=1S/C2H7N.H2O4S/c1-3-2;1-5(2,3)4/h3H,1-2H3;(H2,1,2,3,4) .


Chemical Reactions Analysis

Methanamine, N-methyl-, sulfate can participate in various chemical reactions. For example, in the study mentioned above, carbon dioxide and nitrate were converted to methylamine in an eight-step catalytic cascade process . The key C–N bond-forming step was found to be the spillover of hydroxylamine from nitrate reduction and its subsequent condensation with formaldehyde from carbon dioxide reduction .

Scientific Research Applications

Water Treatment

  • Summary : Dimethylamine sulfate is used in water treatment processes. It’s involved in the oxidation of water or wastewaters with classical oxidants such as chloramine, chlorine dioxide, ozone, or permanganate . This process can lead to the formation of carcinogenic N-nitrosodimethylamine (NDMA) when dimethylamine is present as water pollution .
  • Methods : Peroxydisulfate (PDS) is used as a ‘safe’ oxidant as it partly destroys dimethylamine without forming NDMA . Prior to use, peroxydisulfate is activated. Metal ions Fe +2, UV radiation, and metal oxides CuO are compared as activator compounds to understand their efficiency in PDS systems for oxidation of DMA .
  • Results : The amount of nitrate formed as the result of nitrogen oxidation, as well as formaldehyde (FA), formed as the result of methyl groups oxidation, was monitored as an indicator of DMA degradation . Studies conducted on natural water showed that activated peroxydisulfate can effectively protect against the undesirable NDMA formation .

Atmospheric Nucleation

  • Summary : Dimethylamine sulfate plays a crucial role in atmospheric nucleation. It’s involved in the new particle formation (NPF) process in the atmosphere .
  • Methods : The gas-phase reaction of glycolic acid (GA) with SO3 was explored and the enhancing potential of its products on the SA–DMA-driven NPF was evaluated using a combination of quantum chemical calculations and kinetics modeling .
  • Results : The produced GAS can form stable clusters with SA and DMA and speeds up the nucleation rate of the SA–DMA system . The enhancement by GAS in the SA–DMA-based particle formation rate can be up to ∼ 800 times in the region where the concentration of SA is about 104 molec. cm −3 .

Cloud Water Composition

  • Summary : Dimethylamine sulfate is a common alkyl amine observed in atmospheric gases, particles, and cloud water .
  • Methods : Data were gathered from the winter and summer 2020 deployments of the Aerosol Cloud meTeorology Interactions oVer the western ATlantic Experiment (ACTIVATE) on board the HU-25 Falcon .
  • Results : Higher levels of DMA were observed in the winter, especially during cold air outbreaks (CAOs), which was also the case for NO 3−, NH 4+, and non sea salt-SO 42− . This is in part due to a combination of low temperatures and offshore flow enhanced with continental pollutants such as from agriculture, industry, urban activity, and biomass burning .

Corrosion Control in Power Plants

  • Summary : Dimethylamine sulfate is used in power plants to control corrosion. Neutralizing amines (such as dimethylamine and ethanolamine) behave in much the same way as ammonia, reducing the solubility of iron oxides by increasing the pH of the condensate, feedwater, or evaporator/drum water .
  • Methods : Amines—both neutralizing and filming, as well as proprietary filming products—have the potential to reduce corrosion in heat-recovery steam generators (HRSGs), condensers, and steam turbines in combined-cycle plants, and provide offline protection .
  • Results : Neutralizing, organic-based amines have advantages over ammonia treatment for corrosion control in two-phase environments because of their better dissociation and distribution properties, resulting in a higher at-temperature liquid-phase pH .

Agriculture

  • Summary : Dimethylamine sulfate is used in agriculture, specifically in weed control. It’s an active ingredient in the herbicide 2,4-D dimethylamine .
  • Methods : The herbicide is applied to the weeds, and its effectiveness can be influenced by the hardness of the water used in the mixture . Hard-water antagonism can be overcome by the addition of 20 g L −1 ammonium sulfate (AMS) into the mixture .
  • Results : Dandelion and horseweed control by 2,4-D dimethylamine was reduced when the CaCO3 level in water was at least 422 or at least 390 mg L–1, respectively . With the addition of AMS, the effectiveness of the herbicide was restored .

Pharmaceuticals

  • Summary : Dimethylamine sulfate is considered a residual solvent in pharmaceuticals. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for acceptable amounts of residual solvents for patient safety .
  • Methods : The guidelines recommend the use of less toxic solvents and describe levels considered to be toxicologically acceptable for some residual solvents .
  • Results : Adherence to these guidelines ensures the safety of the patient and the effectiveness of the pharmaceutical product .

Safety And Hazards

Methanamine, N-methyl-, sulfate should be handled with care. Contact with skin and eyes should be avoided, and dust formation should be prevented . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . In case of inhalation, it is advised to remove the person to fresh air and keep them comfortable for breathing .

Future Directions

The use of Methanamine, N-methyl-, sulfate and related compounds in sustainable chemical synthesis is a promising area of research . The ability to synthesize valuable chemicals from inorganic carbon and nitrogen wastes could contribute to greenhouse gas mitigation for a carbon-neutral future .

properties

IUPAC Name

N-methylmethanamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H7N.H2O4S/c1-3-2;1-5(2,3)4/h3H,1-2H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NCIDKUDOSHBPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9NO4S
Source PubChem
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Related CAS

23307-05-3, 124-40-3 (Parent)
Record name Methanamine, N-methyl-, sulfate (1:1)
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Record name Dimethylamine sulfate
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Record name Dimethylamine monosulfate
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DSSTOX Substance ID

DTXSID2066692
Record name Methanamine, N-methyl-, sulfate
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Molecular Weight

143.16 g/mol
Source PubChem
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Product Name

Methanamine, N-methyl-, sulfate

CAS RN

37773-96-9, 21249-13-8, 23307-05-3
Record name Dimethylammonium sulfate
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Record name Dimethylamine sulfate
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Record name Methanamine, N-methyl-, sulfate (1:1)
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Record name Dimethylammonium sulphate
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